N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide
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Overview
Description
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a chemical compound characterized by its bromo-pyrazole and dichloropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with 3,6-dichloropyridine-2-carboxylic acid in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromo group on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazoles, chloropyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can be studied to understand biological pathways.
Medicine: Research has explored the compound's potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as cancer therapy or infectious diseases.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.
Comparison with Similar Compounds
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxylic acid
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-sulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Properties
IUPAC Name |
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2N4O/c11-5-3-15-17-7(5)4-14-10(18)9-6(12)1-2-8(13)16-9/h1-3H,4H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSYJRZUONNIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NCC2=C(C=NN2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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